molecular formula C6HBrF3N3OS B15063124 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B15063124
M. Wt: 300.06 g/mol
InChI Key: TZUKUFGHSWCREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves a multi-step process. One common method is the one-pot synthesis, which combines [3 + 3] cycloaddition, reduction, and deamination reactions . The starting materials often include 2-amino-5-substituted-1,3,4-thiadiazoles and ethyl cyanoacetate, with a catalytic agent to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are increasingly applied. Techniques like diversity-oriented synthesis (DOS) and supramolecular self-assembly are also utilized to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents include halogenated ketones, ortho esters, and various catalysts. Reaction conditions often involve acidic or basic environments, with temperatures ranging from room temperature to elevated levels depending on the desired reaction .

Major Products: The major products formed from these reactions include various substituted thiadiazolo pyrimidines, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting their normal function. It can also interfere with DNA replication, leading to the inhibition of cell proliferation. The presence of the trifluoromethyl group enhances its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and trifluoromethyl groups in 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one makes it unique among its analogs. These substituents enhance its reactivity and potential for diverse applications in medicinal and industrial chemistry .

Properties

Molecular Formula

C6HBrF3N3OS

Molecular Weight

300.06 g/mol

IUPAC Name

2-bromo-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C6HBrF3N3OS/c7-4-12-13-3(14)1-2(6(8,9)10)11-5(13)15-4/h1H

InChI Key

TZUKUFGHSWCREK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N(C1=O)N=C(S2)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.